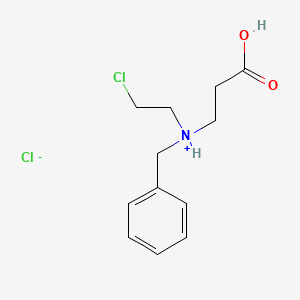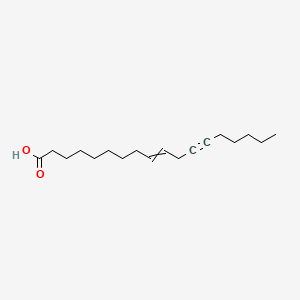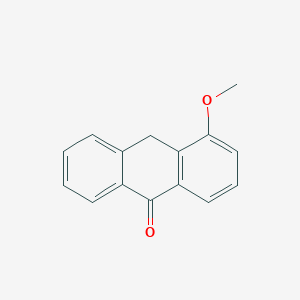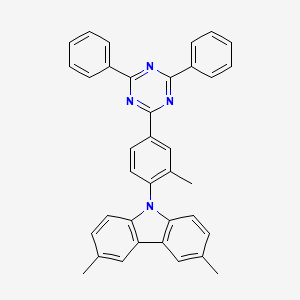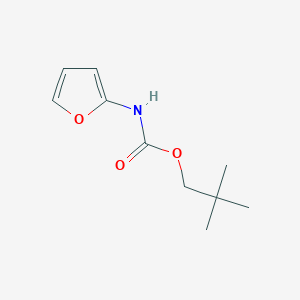
tert-Amyl 2-furylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Amyl 2-furylcarbamate: is a chemical compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol . It is also known by its systematic name, N-(2-Furanyl)carbamic acid tert-pentyl ester . This compound is characterized by the presence of a furan ring and a carbamate group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Amyl 2-furylcarbamate typically involves the reaction of tert-amyl alcohol with 2-furyl isocyanate . The reaction is carried out under mild conditions, often in the presence of a catalyst such as triethylamine to facilitate the formation of the carbamate linkage .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain a steady flow of reactants and efficient heat transfer, which is crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Amyl 2-furylcarbamate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like or are commonly used.
Reduction: Catalysts such as or are employed.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Furan-2,5-dione derivatives.
Reduction: tert-Amyl 2-furylamine.
Substitution: Halogenated furan derivatives.
Applications De Recherche Scientifique
tert-Amyl 2-furylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of tert-Amyl 2-furylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity .
Comparaison Avec Des Composés Similaires
- tert-Butyl 2-furylcarbamate
- tert-Amyl 3-furylcarbamate
- tert-Amyl 2-thienylcarbamate
Comparison: tert-Amyl 2-furylcarbamate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness makes it a valuable compound in various chemical and biological applications .
Propriétés
Numéro CAS |
63956-90-1 |
|---|---|
Formule moléculaire |
C10H15NO3 |
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
2,2-dimethylpropyl N-(furan-2-yl)carbamate |
InChI |
InChI=1S/C10H15NO3/c1-10(2,3)7-14-9(12)11-8-5-4-6-13-8/h4-6H,7H2,1-3H3,(H,11,12) |
Clé InChI |
XECPEDLWCKINAV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)COC(=O)NC1=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13787395.png)

![hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13787414.png)
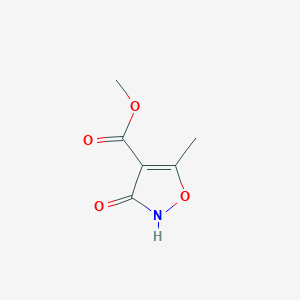
![hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13787422.png)
![7,9-Dimethyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B13787427.png)




